4,6-Dibromo-3-fluoro-2-nitroaniline
Description
The strategic placement of halogen atoms and a nitro group on an aniline (B41778) framework creates a molecule with a rich and varied chemical reactivity. This substitution pattern allows for a wide range of chemical transformations, making such compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.
Halogenated nitroanilines are key precursors in the synthesis of a variety of organic molecules. chempanda.com The presence of both halogen and nitro functionalities, which are strong electron-withdrawing groups, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, which, in conjunction with the existing amino group, opens pathways to the formation of heterocyclic systems. acs.org
A particularly important application of ortho-nitroanilines is in the synthesis of benzimidazoles. researchgate.netmdpi.com Benzimidazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.gov The synthesis often involves the reductive cyclization of an o-nitroaniline with an aldehyde or carboxylic acid. researchgate.net The substituents on the aniline ring play a crucial role in modulating the biological activity of the resulting benzimidazole (B57391). nih.gov
Beyond medicinal chemistry, halogenated aromatic compounds are used in the production of dyes, polymers, and as intermediates in the agrochemical industry. rsc.orggoogle.com The specific nature and position of the halogen atoms can fine-tune the physical and chemical properties of the final products. byjus.com
The structure of 4,6-Dibromo-3-fluoro-2-nitroaniline is characterized by an aniline molecule substituted with two bromine atoms at positions 4 and 6, a fluorine atom at position 3, and a nitro group at position 2. This specific arrangement of substituents suggests a high potential for this molecule as a synthetic intermediate.
The rationale for investigating this compound is rooted in the unique combination of its structural features:
Multiple Reaction Sites: The presence of two different types of halogen atoms (bromine and fluorine) offers the potential for selective functionalization through reactions like cross-coupling, where one halogen may react preferentially over the other. nih.gov
Precursor to Heterocycles: The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles and other related heterocyclic systems. researchgate.netmdpi.com The bromine and fluorine substituents on the resulting benzimidazole ring would significantly influence its electronic and biological properties.
Modulation of Physicochemical Properties: The heavy bromine atoms and the highly electronegative fluorine and nitro groups are expected to impart specific properties to the molecule and its derivatives, such as increased lipophilicity and altered metabolic stability, which are important considerations in drug design.
While a direct synthesis for this compound is not widely reported in the literature, a plausible route can be inferred from the synthesis of similar compounds. For instance, the synthesis of 4-bromo-3-fluoro-2-nitro-phenylamine involves the bromination of a fluoro-nitroaniline precursor. A similar strategy could likely be employed for the synthesis of the dibrominated target compound.
Interactive Table: Physicochemical Properties of Related Nitroanilines
The table below presents data for structurally similar compounds to provide context for the expected properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromo-3-fluoro-2-nitroaniline (B1273212) | C₆H₄BrFN₂O₂ | 235.01 | Not available |
| 2,6-Dibromo-4-nitroaniline (B165464) | C₆H₄Br₂N₂O₂ | 295.92 | 205-207 |
| 4-Fluoro-3-nitroaniline (B182485) | C₆H₅FN₂O₂ | 156.11 | 94-96 |
| 4-Bromo-2-fluoro-5-nitroaniline | C₆H₄BrFN₂O₂ | 235.01 | Not available |
Data sourced from PubChem and commercial supplier information. nih.govnih.govsigmaaldrich.combiosynth.com
The most significant research gap concerning this compound is the lack of published studies on its synthesis, characterization, and reactivity. This presents a clear opportunity for organic chemists to explore a new area of chemical space.
Key Research Opportunities:
Development of a Synthetic Route: Establishing an efficient and scalable synthesis for this compound is the first critical step. This would likely involve a multi-step process starting from a readily available aniline derivative.
Exploration of Reactivity: A thorough investigation of the compound's reactivity is warranted. This includes studying its behavior in key organic reactions such as:
Reductive Cyclization: To synthesize novel, highly substituted benzimidazoles and evaluate their potential as bioactive agents.
Cross-Coupling Reactions: To selectively functionalize the bromine and fluorine positions to build more complex molecular scaffolds.
Nucleophilic Aromatic Substitution: To further explore the electronic nature of the substituted ring.
Investigation of Material Properties: The high degree of halogenation and the presence of a nitro group suggest that polymers or other materials derived from this compound could have interesting properties, such as flame retardancy or specific optical and electronic characteristics. Research into poly(aniline-co-o-nitroaniline) has shown that the nitro group can influence the properties of conducting polymers. researchgate.net
Sensing Applications: Nitroaromatic compounds are known to be detectable by fluorescence quenching. mdpi.comnih.gov Derivatives of this compound could be explored for their potential in chemical sensing applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FN2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJIRUYBNBFLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267735 | |
| Record name | Benzenamine, 4,6-dibromo-3-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-69-2 | |
| Record name | Benzenamine, 4,6-dibromo-3-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,6-dibromo-3-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dibromo 3 Fluoro 2 Nitroaniline
De Novo Synthesis Strategies
De novo synthesis of this compound starts from simpler, less functionalized benzene (B151609) derivatives. The key challenge lies in controlling the regiochemistry of the electrophilic aromatic substitution reactions due to the complex interplay of the directing effects of the substituents.
Multi-Step Approaches via Selective Nitration and Halogenation
A logical multi-step synthesis would involve the strategic introduction of the nitro, fluoro, and bromo groups onto an aniline (B41778) or benzene ring. The directing effects of the substituents are paramount in this approach. The amino group is a strong ortho-, para-director, the nitro group is a meta-director, and the fluorine atom is an ortho-, para-director. libretexts.org
A plausible synthetic sequence would start with the nitration of a fluorinated precursor, followed by bromination. For example, starting from 3-fluoroaniline (B1664137), one could perform a nitration reaction. The amino group would direct the nitration to the ortho and para positions. Separation of the desired 3-fluoro-2-nitroaniline (B1304211) isomer would be a critical step. Subsequent dibromination of 3-fluoro-2-nitroaniline would then yield the final product. The strong activating and ortho-, para-directing effect of the amino group, combined with the ortho-, para-directing effect of the fluorine atom, would direct the bromine atoms to the 4 and 6 positions, which are para and ortho to the amino group, respectively.
Precursor-Based Synthesis from Functionalized Anilines and Nitrobenzenes
The most direct precursor to 4,6-dibromo-3-fluoro-2-nitroaniline is 3-fluoro-2-nitroaniline. sigmaaldrich.combldpharm.com This approach simplifies the synthesis to the final dibromination step. The synthesis of 3-fluoro-2-nitroaniline itself can be achieved through various methods, such as the nitration of 3-fluoroaniline or the partial reduction of dinitro-fluoro-benzene derivatives. For instance, 2,4-dinitrofluorobenzene can be selectively reduced at the 2-position nitro group to yield 2-fluoro-5-nitroaniline (B1294389), showcasing the possibility of manipulating nitro groups on a fluorinated ring. google.com
Another potential precursor could be a dibrominated aniline, which is then nitrated and fluorinated, although controlling the regioselectivity of these latter steps would be challenging.
Regioselective Bromination Techniques
The introduction of two bromine atoms at specific positions on the aromatic ring is a pivotal step in the synthesis of this compound. This requires a deep understanding of the reaction mechanisms and the use of appropriate catalytic systems.
Mechanistic Insights into Direct Bromination of Fluoronitroaniline Precursors
The direct bromination of the precursor 3-fluoro-2-nitroaniline is governed by the electronic effects of the substituents already present on the ring. The -NH2 group is a powerful activating group and is ortho-, para-directing. The -F atom is a deactivating group but is also ortho-, para-directing. The -NO2 group is a strong deactivating group and is meta-directing.
In 3-fluoro-2-nitroaniline, the positions open for substitution are 4, 5, and 6.
Position 4: This position is para to the strongly activating -NH2 group and ortho to the -F group. It is meta to the -NO2 group. The directing effects of the -NH2 and -F groups strongly favor substitution at this position.
Position 6: This position is ortho to the strongly activating -NH2 group. It is meta to both the -F and -NO2 groups. The -NH2 group strongly directs substitution to this position.
Position 5: This position is meta to the -NH2 group and para to the -NO2 group. Electrophilic substitution at this position is highly disfavored.
Therefore, the direct bromination of 3-fluoro-2-nitroaniline is expected to proceed regioselectively at the 4 and 6 positions, leading to the desired this compound.
Catalytic Systems for Controlled Dibromination
Various catalytic systems have been developed for the regioselective bromination of anilines. While a specific system for the dibromination of 3-fluoro-2-nitroaniline is not widely reported, analogous systems for other anilines provide valuable insights.
Copper-catalyzed oxidative bromination has been shown to be effective for the regioselective bromination of anilines. sci-hub.seresearchgate.net For example, using a system of CuSO4·5H2O with NaBr and Na2S2O8 can achieve bromination under mild conditions. sci-hub.se By adjusting the stoichiometry of the brominating agent, it is possible to control the degree of bromination, favoring either mono- or di-bromination.
Another approach involves the use of copper(II) bromide in ionic liquids, which allows for direct bromination of unprotected anilines with high regioselectivity, typically at the para position. nih.govbeilstein-journals.org For a substrate like 3-fluoro-2-nitroaniline, this could potentially be adapted to achieve dibromination.
The table below summarizes some bromination conditions for related aniline compounds.
| Precursor | Brominating Agent/System | Conditions | Product(s) | Yield | Reference |
| 2-Nitroaniline (B44862) | NaBr, Na2S2O8, CuSO4·5H2O | CH3CN, H2O, 7-25°C | 4-Bromo-2-nitroaniline, 4,6-Dibromo-2-nitroaniline | 97% (mono) | sci-hub.se |
| 4-Nitroaniline | Bromine in CCl4 | 20°C, 1h | 2,6-Dibromo-4-nitroaniline (B165464) | - | chemicalbook.com |
| 4-Nitroaniline | NaBr/NaBrO3 | Aqueous acidic medium | 2,6-Dibromo-4-nitroaniline | High | rsc.org |
| 3-fluoro-2-nitro-phenylamine | NBS in DMF | 0°C to RT | 4-bromo-3-fluoro-2-nitro-phenylamine | 90% |
NBS: N-Bromosuccinimide, DMF: Dimethylformamide, RT: Room Temperature
Fluoro-functionalization Strategies
The synthesis of the key precursor, 3-fluoro-2-nitroaniline, is an example of a fluoro-functionalization strategy. This can be prepared from commercially available starting materials. sigmaaldrich.combldpharm.com Patents describe the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline (B182485) under anhydrous conditions, which highlights methods for introducing a nitro group onto a fluorinated aniline ring. google.com While this is a different isomer, the underlying principles of controlling the reaction conditions to achieve regioselectivity are relevant.
Furthermore, the synthesis of 2-fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene through selective reduction demonstrates another route to functionalized fluoroanilines. google.com Such strategies for synthesizing fluorinated and nitrated precursors are essential for the successful synthesis of the target molecule, this compound.
Introduction of Fluorine via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of fluorine into an aromatic ring. This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In the context of synthesizing this compound, a hypothetical precursor could be a tri-substituted aniline bearing a leaving group at the C3 position, activated by the ortho-nitro group and the para-bromo substituent.
The efficiency of SNAr reactions is heavily influenced by the nature of the leaving group and the reaction conditions. While fluoride (B91410) is a poor leaving group in many contexts, its high electronegativity makes the attached carbon atom highly electrophilic and thus susceptible to nucleophilic attack. youtube.com For the purposes of SNAr, halogens are often excellent leaving groups, with their reactivity being enhanced by the presence of activating groups like nitro functions. nih.gov
A plausible, though not explicitly documented, SNAr approach would involve a starting material such as 3,4,6-tribromo-2-nitroaniline. The bromine atom at the C3 position, being ortho to the nitro group, would be the most activated towards substitution. The reaction would likely employ a fluoride salt, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent.
Table 1: Hypothetical Conditions for Fluorine Introduction via SNAr
| Parameter | Condition | Rationale |
| Substrate | 3,4,6-Tribromo-2-nitroaniline | Bromine at C3 is activated by the ortho-nitro group. |
| Fluorinating Agent | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | Common sources of nucleophilic fluoride. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High-boiling polar aprotic solvents facilitate SNAr. |
| Temperature | 100-150 °C | Elevated temperatures are typically required for SNAr. |
| Additive | Phase-transfer catalyst (e.g., 18-crown-6) | May enhance the solubility and reactivity of the fluoride salt. |
Sequential Halogenation and Nitration Approaches to the Fluorinated Scaffold
A more conventional and likely more practical approach involves the sequential modification of a simpler, commercially available starting material, such as 3-fluoroaniline. nih.gov This method relies on the careful orchestration of electrophilic aromatic substitution reactions, taking into account the directing effects of the substituents at each step.
A potential synthetic sequence could commence with the bromination of 3-fluoroaniline. The amino group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. This would likely lead to the formation of 2,4-dibromo-5-fluoroaniline (B1632630) or 4,6-dibromo-3-fluoroaniline. Subsequent nitration of this intermediate would then be undertaken. The conditions for such electrophilic substitution reactions must be carefully controlled to achieve the desired regioselectivity and to avoid over-reaction or the formation of undesired isomers.
For instance, the bromination of anilines can be achieved using various brominating agents, including bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. The nitration step would typically involve the use of a nitrating mixture, such as nitric acid in sulfuric acid, at low temperatures to control the exothermic nature of the reaction. The strong activating effect of the amino group often necessitates its protection as an acetanilide (B955) to moderate its reactivity and prevent oxidation during nitration.
A plausible reaction pathway is outlined below:
Protection of the amine: 3-fluoroaniline is reacted with acetic anhydride (B1165640) to form N-(3-fluorophenyl)acetamide.
Dibromination: The protected aniline is then subjected to electrophilic bromination to install two bromine atoms. The acetamido group will direct the bromines to the ortho and para positions.
Nitration: The resulting dibromo-fluoroacetanilide is nitrated. The nitro group is directed by the existing substituents.
Deprotection: The acetyl group is removed by hydrolysis to yield the final product, this compound.
Optimization of Reaction Conditions and Yields in Synthetic Routes
The successful synthesis of this compound, regardless of the chosen pathway, is highly dependent on the careful optimization of reaction parameters to maximize yield and purity.
Solvent Effects and Temperature Control
The choice of solvent can significantly impact the outcome of the synthetic steps. For halogenation and nitration reactions, solvents are chosen based on their ability to dissolve the reactants and their inertness under the reaction conditions. For instance, in bromination reactions, acetic acid is a common solvent as it can facilitate the polarization of the bromine molecule. In nitration, concentrated sulfuric acid not only acts as a catalyst but also as the solvent.
Temperature control is paramount in electrophilic aromatic substitution reactions. Nitration, in particular, is a highly exothermic process, and maintaining a low temperature (typically 0-10 °C) is crucial to prevent the formation of byproducts and to ensure safety. For SNAr reactions, higher temperatures are generally required to overcome the activation energy barrier, but this must be balanced against the potential for decomposition of the starting materials or products. nih.gov
Table 2: Impact of Temperature on a Hypothetical Nitration Step
| Reaction Temperature | Desired Product Yield | Impurity Formation |
| -10 to 0 °C | High | Low |
| 10 to 25 °C | Moderate | Moderate |
| > 40 °C | Low | High (oxidation and over-nitration) |
This table illustrates a general trend in electrophilic nitration reactions.
Reagent Stoichiometry and Addition Protocols
The precise control of reagent stoichiometry is essential for achieving high selectivity and yield. In sequential halogenation, for example, using a slight excess of the brominating agent may be necessary to ensure complete conversion, but a large excess could lead to the formation of tribrominated or other over-halogenated species. thieme-connect.com
The order and rate of reagent addition can also be critical. In nitration reactions, the substrate is typically dissolved in sulfuric acid, and the nitric acid is added dropwise to maintain a low temperature and control the reaction rate. google.com This slow addition protocol minimizes localized increases in temperature and concentration, which can lead to undesired side reactions. Similarly, in multi-step syntheses, the purification of intermediates is often necessary to prevent side reactions in subsequent steps.
The optimization of these parameters is often an empirical process, guided by the principles of physical organic chemistry and informed by data from trial reactions. The use of design of experiment (DoE) methodologies can be a systematic approach to efficiently explore the reaction space and identify the optimal conditions. nih.gov
Reaction Mechanisms and Chemical Transformations of 4,6 Dibromo 3 Fluoro 2 Nitroaniline
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of 4,6-Dibromo-3-fluoro-2-nitroaniline is substituted with both activating and deactivating groups, which exert a profound influence on the feasibility and regioselectivity of further electrophilic attack.
Directed Ortho-Metalation and Halogenation Regioselectivity
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. The resulting aryl lithium species can then react with an electrophile. The amino group in anilines can act as a DMG. wikipedia.org However, for primary anilines like this compound, protection of the amino group is generally required to prevent its deprotonation in the presence of strong bases. Common protecting groups include amides and carbamates.
In the context of this compound, the most acidic proton available for deprotonation, after N-protection, would be at the C5 position, which is ortho to the directing group and flanked by two bromine atoms. However, the strong electron-withdrawing nature of the nitro group and the halogens significantly reduces the electron density of the ring, making it less susceptible to electrophilic attack, including the initial deprotonation step.
Further halogenation of this compound would be governed by the directing effects of the existing substituents. The amino group is a strong activating group and is ortho, para-directing. byjus.com Conversely, the nitro group and the halogens are deactivating groups, with the nitro group being a meta-director and the halogens being ortho, para-directors. In this heavily substituted ring, the powerful activating effect of the amino group would be the dominant factor in determining the position of any further electrophilic substitution. The only available position for substitution is at C5. Given that the amino group directs ortho and para, and the C5 position is meta to the amino group, electrophilic substitution at this position would be highly disfavored. The positions ortho (C3) and para (C6) to the amino group are already substituted. Therefore, further electrophilic aromatic substitution on the unprotected this compound is unlikely to occur under standard conditions.
Influence of Nitro and Amino Groups on Electrophilic Attack
The simultaneous presence of a strongly activating amino group and a strongly deactivating nitro group creates a push-pull electronic effect on the aromatic ring. The amino group increases the electron density of the ring through resonance, particularly at the ortho and para positions, making the ring more nucleophilic and thus more susceptible to electrophilic attack. byjus.com In contrast, the nitro group withdraws electron density from the ring through both inductive and resonance effects, deactivating it towards electrophiles. aakash.ac.in
Nucleophilic Substitution Reactions
The electron-deficient nature of the aromatic ring in this compound, a consequence of the strongly electron-withdrawing nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr).
Reactivity of Bromine Substituents Towards Various Nucleophiles
In SNAr reactions on nitro-activated aromatic rings, halogens can serve as good leaving groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial to the reaction rate. masterorganicchemistry.com
For this compound, both bromine atoms are activated towards nucleophilic attack by the ortho and para nitro group. The bromine at C4 is para to the nitro group, while the bromine at C6 is ortho. Both positions are highly activated. The reactivity of these bromine substituents would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines would be expected to displace the bromine atoms.
| Nucleophile | Expected Product(s) | Reaction Conditions |
| Sodium methoxide (B1231860) (NaOCH₃) | 4-methoxy-6-bromo-3-fluoro-2-nitroaniline and/or 6-methoxy-4-bromo-3-fluoro-2-nitroaniline | Methanol, heat |
| Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-6-bromo-3-fluoro-2-nitroaniline and/or 6-(phenylthio)-4-bromo-3-fluoro-2-nitroaniline | DMF, room temperature |
| Ammonia (NH₃) | 4-amino-6-bromo-3-fluoro-2-nitroaniline and/or 6-amino-4-bromo-3-fluoro-2-nitroaniline | Ethanol, high pressure, heat |
| Piperidine | 4-(piperidin-1-yl)-6-bromo-3-fluoro-2-nitroaniline and/or 6-(piperidin-1-yl)-4-bromo-3-fluoro-2-nitroaniline | Dioxane, heat |
Impact of Fluorine on Nucleophilic Aromatic Substitution
A noteworthy aspect of SNAr reactions is the often-observed higher reactivity of fluorine as a leaving group compared to other halogens, which is contrary to the trend seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal by fluorine also helps to stabilize the negatively charged Meisenheimer intermediate. stackexchange.comlibretexts.org
In this compound, the fluorine atom is at the C3 position, which is ortho to the nitro group and the amino group. While the bromine atoms at C4 and C6 are more conventionally positioned for activation by the nitro group (para and ortho, respectively), the fluorine at C3 is also activated. It is plausible that under certain conditions, particularly with hard nucleophiles, the fluorine atom could be displaced. The relative reactivity of the fluorine versus the bromine atoms would depend on a delicate balance of factors including the nature of the nucleophile, the solvent, and the precise electronic and steric environment of each halogen.
Reduction Chemistry of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide range of anilines which are valuable synthetic intermediates. The presence of multiple halogen substituents in this compound raises the question of chemoselectivity during the reduction process, as dehalogenation can be a competing side reaction.
A variety of reagents are available for the reduction of aromatic nitro groups, with some of the most common being metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) and catalytic hydrogenation. youtube.comwikipedia.org
Metal/Acid Reductions:
Iron in acidic media (e.g., Fe/HCl or Fe/acetic acid): This is a classic and often highly chemoselective method for the reduction of nitroarenes. It is known to tolerate a wide range of functional groups, including halogens. vedantu.comcommonorganicchemistry.com The reaction proceeds via a series of single electron transfers from the metal surface.
Tin(II) chloride (SnCl₂): This reagent is also widely used for the selective reduction of nitro groups in the presence of other reducible functionalities. mdma.chreddit.com It is particularly useful when acidic conditions need to be carefully controlled.
| Reducing Agent | Expected Product | Potential Byproducts |
| Fe / HCl | 4,6-Dibromo-3-fluoro-1,2-diaminobenzene | Minor amounts of dehalogenated products |
| SnCl₂ / HCl | 4,6-Dibromo-3-fluoro-1,2-diaminobenzene | Minimal dehalogenation |
| H₂ / Pd/C | 4,6-Dibromo-3-fluoro-1,2-diaminobenzene | Significant dehalogenation possible |
| NaBH₄ / NiCl₂ | 4,6-Dibromo-3-fluoro-1,2-diaminobenzene | Variable selectivity |
This table outlines the expected major products and potential side reactions based on established methodologies for the reduction of halogenated nitroarenes.
Catalytic Hydrogenation:
Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) is a very effective method for nitro group reduction. However, it is often accompanied by hydrodehalogenation, especially with aryl bromides and iodides. The selectivity can sometimes be controlled by careful choice of catalyst, solvent, and reaction conditions, but the risk of losing the bromine substituents in this compound would be high.
The choice of reducing agent would therefore be critical to achieve the desired transformation of the nitro group while preserving the halogen atoms. Reagents like iron in acetic acid or tin(II) chloride would be the preferred methods for the chemoselective reduction of this compound to the corresponding diamine.
Chemoselective Reduction to the Corresponding Aniline (B41778)
A primary transformation for nitroaromatic compounds is the reduction of the nitro group to an aniline. In the case of this compound, the key challenge is to achieve this reduction with high chemoselectivity, leaving the carbon-bromine and carbon-fluorine bonds intact. The reduction of a nitro group in the presence of aryl halides is a common synthetic problem, as many reducing conditions can lead to undesired hydrodehalogenation, where the halogen atoms are replaced by hydrogen.
Classical methods for the chemoselective reduction of nitroarenes containing aryl halides often involve the use of metallic iron in the presence of an acid like acetic acid (Fe/AcOH) or a salt such as ammonium (B1175870) chloride (Fe/NH₄Cl) in a protic solvent. While often effective, these conditions can be difficult to manage on a larger scale due to exothermicity and filtration issues. Catalytic hydrogenation offers a more efficient alternative, but requires careful optimization to prevent the loss of the halogen substituents.
Catalytic Hydrogenation Mechanisms and Selectivity
Catalytic hydrogenation is a powerful technique for the reduction of nitro groups, but its success with halogenated nitroaromatics is highly dependent on the reaction parameters. novartis.com The choice of catalyst, solvent, additives, reaction temperature, and hydrogen pressure are all critical factors in achieving the desired chemoselectivity and reactivity. novartis.com The primary goal is to favor the reduction of the nitro group over the cleavage of the C-X (carbon-halogen) bonds. The iodine substituent is the most easily cleaved, followed by bromine and then chlorine, making the preservation of the C-Br bonds in this compound a significant challenge.
The mechanism of selective hydrogenation involves the preferential adsorption of the nitro group onto the catalyst surface over the halogenated parts of the molecule. Various catalytic systems have been investigated for this purpose. For instance, sulfided platinum catalysts have shown high efficacy in reducing nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation byproducts, often under mild conditions of low temperature and pressure. wikipedia.org Other studies have explored Pt-V/C and Raney Cobalt as heterogeneous catalysts in both batch and continuous flow reactions. novartis.com The addition of vanadium has been documented as an effective strategy to prevent the accumulation of hydroxylamine (B1172632) intermediates, which can occur during the reduction, by promoting their rapid conversion to the amine. organic-chemistry.org
| Catalyst | Substrate Example | Key Findings | Reference |
|---|---|---|---|
| Sulfided Platinum | Nitro-heteroaryl halides | Affords heteroaromatic amines with minimal hydrodehalogenation under low temperature and pressure. | wikipedia.org |
| Pt-V/C | 1-Iodo-4-nitrobenzene | Selectivity is highly dependent on substrate concentration; conversion can decrease over time. | novartis.com |
| Raney Cobalt | 1-Iodo-4-nitrobenzene | Shows high yields (>90%) and high selectivity (>90%) towards the desired haloaniline. | novartis.com |
| Pd-based catalysts with organic/inorganic ligands | 4-Chloro-nitrobenzene | Co-modification with ligands can enhance selectivity by modulating the adsorption energy of reactants. | organic-chemistry.org |
Cross-Coupling Reactions
The two bromine atoms at positions 4 and 6 of the aniline ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. wikipedia.org This reaction is particularly effective for creating aryl-aryl bonds. For this compound, a stepwise or double Suzuki-Miyaura coupling could be envisioned to replace one or both bromine atoms with new aryl groups.
The general catalytic cycle involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) species. wikipedia.org
Transmetalation : The organoboron reagent reacts with the palladium(II) complex, with the help of a base, to transfer the organic group to the palladium center. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org
Research on the closely related compound 2,6-dibromo-4-nitroaniline (B165464) has demonstrated the feasibility of this transformation. beilstein-journals.org Studies have shown that using a simple catalyst like palladium(II) acetate (B1210297) in the absence of a ligand can effectively couple various aryl boronic acids with the dibromoaniline substrate in good to excellent yields. beilstein-journals.org Both electron-rich and electron-deficient aryl boronic acids have been shown to be effective coupling partners. beilstein-journals.org This suggests that this compound would be a viable substrate for similar transformations, leading to the synthesis of complex poly-aryl aniline derivatives.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield of Bis-arylated Product | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 95% | beilstein-journals.org |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98% | beilstein-journals.org |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 96% | beilstein-journals.org |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 96% | beilstein-journals.org |
Other Transition-Metal Catalyzed Coupling Strategies at Bromine Centers
Beyond the Suzuki-Miyaura reaction, the bromine centers on this compound are amenable to a range of other important palladium-catalyzed cross-coupling reactions.
Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The process involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com This would allow for the introduction of vinyl groups at the C4 and/or C6 positions.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a powerful tool for synthesizing arylalkynes. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone of modern medicinal chemistry for the synthesis of complex arylamines. wikipedia.org While the substrate itself is an amine, this reaction could be used to introduce different amino functionalities at the C4 or C6 positions, potentially after protecting the existing amino group. The development of specialized ligands has greatly expanded the scope of this reaction to include a vast array of amines and aryl halides. wikipedia.orgorganic-chemistry.org A novel method has also been developed for the C-N cross-coupling of nitroarenes directly with aryl halides, involving an in-situ reduction of the nitro group. novartis.comnovartis.com
Derivatization at the Amine Functionality
The primary amino group of this compound can also be a site for further chemical modification. However, its reactivity is significantly modulated by the electronic and steric environment of the molecule.
Acylation and Alkylation Reactions of the Amino Group
The nucleophilicity of the amino group in this compound is substantially diminished by the strong electron-withdrawing effect of the ortho-nitro group and the two bromine atoms at the ortho and para positions. Furthermore, the two bulky ortho substituents (nitro and bromo) create significant steric hindrance around the amine.
Acylation : The reaction of the amino group with acylating agents, such as acyl chlorides or anhydrides, would lead to the formation of the corresponding amides. Due to the reduced nucleophilicity, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or prolonged reaction times) compared to a simple aniline. The resulting amide could serve as a key intermediate for further transformations or as a target molecule itself.
Alkylation : Direct N-alkylation of the amino group with alkyl halides is generally challenging for such a deactivated and sterically hindered aniline. Low nucleophilicity makes the SN2 reaction difficult, and competing side reactions could occur under harsh conditions. More sophisticated methods might be required, such as the Buchwald-Hartwig amination using the aniline as the nucleophile or reductive amination where the aniline is condensed with an aldehyde or ketone followed by reduction. Various methods for the N-alkylation of anilines have been developed, including copper-promoted couplings with alkyl boronic acids and nickel-catalyzed reactions with alcohols. organic-chemistry.org These advanced strategies could potentially overcome the low reactivity of the aniline substrate.
Diazotization and Subsequent Transformations
The conversion of the primary aromatic amine group in this compound into a diazonium salt is a critical step for further chemical modifications. This process, known as diazotization, typically involves the reaction of the amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong mineral acid. byjus.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including Sandmeyer, Balz-Schiemann, and azo coupling reactions. organic-chemistry.org
The presence of strong electron-withdrawing groups, such as the two bromine atoms and the nitro group, decreases the nucleophilicity of the amino group in this compound. Consequently, harsher conditions are generally required for its diazotization compared to simple anilines. google.com For anilines with multiple deactivating substituents, the diazotization is often carried out using nitrosylsulfuric acid (sodium nitrite dissolved in concentrated sulfuric acid) at low temperatures to ensure complete reaction. google.comgoogle.com
The generalized reaction scheme for the diazotization of this compound is as follows:
Scheme 1: Diazotization of this compound
[this compound] + NaNO2 + 2HX -> [4,6-Dibromo-3-fluoro-2-nitrophenyldiazonium]X + NaX + 2H2O
(Where HX represents a strong mineral acid like H2SO4 or HCl)
The resulting 4,6-dibromo-3-fluoro-2-nitrophenyldiazonium salt is typically kept in a cold aqueous solution and used immediately in subsequent reactions due to its potential instability, especially when isolated as a solid. nih.gov
The diazonium group is an excellent leaving group (as N2 gas), which allows for its replacement by a wide range of nucleophiles.
Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a halide (Cl, Br) or a cyano group, catalyzed by the corresponding copper(I) salt. For the 4,6-dibromo-3-fluoro-2-nitrophenyldiazonium salt, this would lead to the introduction of a third halogen or a cyano group at the 1-position.
Balz-Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically converted to its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). researchgate.net This reaction would be a method to potentially synthesize 1,3-difluoro-4,6-dibromo-2-nitrobenzene from this compound.
Azo Coupling: Diazonium salts can also act as electrophiles in reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and used as dyes. nih.gov The coupling reaction typically occurs at the para-position of the activated ring. byjus.com
The following table summarizes the potential transformations of the diazonium salt derived from this compound.
| Transformation | Reagents | Major Product |
| Sandmeyer (Chlorination) | CuCl, HCl | 1-Chloro-4,6-dibromo-3-fluoro-2-nitrobenzene |
| Sandmeyer (Bromination) | CuBr, HBr | 1,4,6-Tribromo-3-fluoro-2-nitrobenzene |
| Sandmeyer (Cyanation) | CuCN, KCN | 4,6-Dibromo-3-fluoro-2-nitrobenzonitrile |
| Balz-Schiemann | 1. HBF4 2. Heat | 1,3-Difluoro-4,6-dibromo-2-nitrobenzene |
| Azo Coupling (with Phenol) | Phenol, NaOH | 2-(4-Hydroxy-phenylazo)-4,6-dibromo-3-fluoro-1-nitrobenzene |
| Azo Coupling (with Aniline) | Aniline | 2-(4-Amino-phenylazo)-4,6-dibromo-3-fluoro-1-nitrobenzene |
Table 1: Potential Transformations of 4,6-Dibromo-3-fluoro-2-nitrophenyldiazonium Salt
It is important to note that the specific reaction conditions, such as temperature, solvent, and catalyst concentration, would need to be optimized to achieve high yields and purity of the desired products. The electronic and steric effects of the existing substituents on the aromatic ring will play a significant role in the reactivity of the diazonium salt and the regioselectivity of the coupling reactions.
Spectroscopic Data for this compound Remains Elusive in Public Databases
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available.
Researchers and chemists relying on public domain information for the advanced spectroscopic characterization and structural elucidation of this compound will find a notable absence of published data. Extensive searches have failed to locate any experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR, Infrared (IR), or Raman spectroscopy data for this specific molecule.
While information is available for structurally related compounds, such as 2,6-dibromo-4-nitroaniline rsc.orgnih.govsigmaaldrich.com, 4-fluoro-3-nitroaniline (B182485) nih.govsigmaaldrich.comchemicalbook.com, and 4-bromo-3-fluoro-2-nitroaniline (B1273212) guidechem.comnih.govsigmaaldrich.com, direct analytical data for this compound has not been reported in the searched scientific literature. The available data for related compounds can offer insights into the expected spectral characteristics, but does not substitute for experimental verification for the precise structure of this compound.
The lack of data prevents a detailed analysis as per the requested outline, which would include:
Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dibromo 3 Fluoro 2 Nitroaniline
Infrared (IR) and Raman Spectroscopy:The identification of characteristic vibrational frequencies for the functional groups within the molecule cannot be definitively assigned without experimental IR and Raman data.
Therefore, the generation of an article with the specified detailed research findings and data tables for 4,6-Dibromo-3-fluoro-2-nitroaniline is not feasible at this time due to the absence of the necessary primary scientific data.
Hydrogen Bonding and Intermolecular Interactions Probed by IR
Infrared (IR) spectroscopy is a powerful tool for investigating the functional groups and intermolecular interactions within a molecule. In the case of this compound, the N-H stretching vibrations of the primary amine group are particularly informative for understanding hydrogen bonding.
In a non-polar solvent, the amino group of a primary aniline (B41778) typically shows two distinct N-H stretching bands: an asymmetric (νₐₛ) and a symmetric (νₛ) stretching mode. For a related compound, 2,6-dibromo-4-nitroaniline (B165464), theoretical studies have provided insights into its vibrational behavior. nih.gov The presence of bulky bromine atoms ortho to the amino group, along with the electron-withdrawing nitro group, influences the electronic environment and the potential for both intramolecular and intermolecular hydrogen bonding.
Theoretical investigations on 2,6-dibromo-4-nitroaniline have highlighted the significance of hydrogen and halogen bonding in its solid state. nih.govresearchgate.net These studies indicate that while halogen (Br···Br) bonding contributes to the crystal packing, hydrogen bonds involving the amino group and the nitro group of adjacent molecules are also crucial. nih.gov For this compound, similar intermolecular hydrogen bonds of the N-H···O=N type are expected to be a dominant feature in the solid-state IR spectrum, leading to a broadening and shifting of the N-H stretching bands to lower wavenumbers compared to the gas phase or dilute solutions in non-polar solvents.
The study of o-nitroaniline in various proton-accepting solvents has demonstrated the sensitivity of the N-H stretching frequencies to the solvent environment. niscpr.res.in The frequency shifts of the asymmetric and symmetric N-H stretching bands can indicate the formation of associated species with the solvent molecules. niscpr.res.in This suggests that in polar aprotic solvents, the amino group of this compound would likely act as a hydrogen bond donor, interacting with the solvent.
Furthermore, intramolecular hydrogen bonding between one of the N-H protons and the adjacent nitro group is a possibility in o-nitroanilines, which can be identified by an increased separation between the asymmetric and symmetric N-H stretching frequencies. niscpr.res.in Theoretical and experimental studies on 2-nitroaniline (B44862) have indeed identified the presence of intramolecular hydrogen bonding based on molecular geometry and charge analysis. nih.gov Given the ortho positioning of the nitro and amino groups in this compound, a similar weak intramolecular N-H···O bond is plausible.
Table 1: Expected IR Vibrational Frequencies and Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amino (N-H) | Asymmetric Stretch | ~3500 - 3400 | Sensitive to hydrogen bonding; frequency decreases with increasing interaction. |
| Amino (N-H) | Symmetric Stretch | ~3400 - 3300 | Sensitive to hydrogen bonding; frequency decreases with increasing interaction. |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1500 | Strong, characteristic absorption. |
| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1300 | Strong, characteristic absorption. |
| Aromatic C-H | Stretch | ~3100 - 3000 | |
| C-Br | Stretch | ~700 - 550 | |
| C-F | Stretch | ~1250 - 1000 |
Note: The expected wavenumber ranges are based on general values for these functional groups and data from analogous compounds. Actual values for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov For this compound, with the molecular formula C₆H₃Br₂FN₂O₂, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
The presence of two bromine atoms is a key feature that will be readily identifiable in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic isotopic pattern for molecules containing bromine. A compound with two bromine atoms will exhibit a triplet of peaks in the molecular ion region (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. libretexts.org This distinctive pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
The fragmentation of this compound in the mass spectrometer will be governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Based on the fragmentation of similar nitroaromatic compounds, several key fragmentation pathways can be predicted. youtube.comnih.govnist.gov
A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group, either as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). youtube.com The loss of the nitro group would lead to a significant peak in the mass spectrum. Subsequent fragmentation could involve the loss of the bromine and fluorine atoms. The fragmentation of nitrosamines, which can be formed under certain ionization conditions, often shows a characteristic loss of the NO radical (30 Da). nih.gov
The presence of bromine atoms will also influence the fragmentation, and the isotopic pattern of bromine will be evident in the fragment ions that retain these atoms. acs.org Analysis of the isotopic distribution in the fragment ions can help to determine which fragments contain one or both bromine atoms.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) | Description |
| [M]⁺ | C₆H₃⁷⁹Br₂FN₂O₂ | 313.8590 | Molecular ion with two ⁷⁹Br isotopes |
| [M+2]⁺ | C₆H₃⁷⁹Br⁸¹BrFN₂O₂ | 315.8570 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |
| [M+4]⁺ | C₆H₃⁸¹Br₂FN₂O₂ | 317.8549 | Molecular ion with two ⁸¹Br isotopes |
| [M-NO₂]⁺ | C₆H₃Br₂FN | 267.8695 | Loss of a nitro group |
| [M-NO₂-Br]⁺ | C₆H₃BrFN | 188.9488 | Subsequent loss of a bromine atom |
Note: The calculated m/z values are for the monoisotopic masses of the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation and the presence of chromophores and auxochromes.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the aromatic ring, the nitro group (a strong chromophore), and the amino group (an auxochrome). The interaction between the electron-donating amino group and the electron-withdrawing nitro group, conjugated through the benzene (B151609) ring, gives rise to a significant intramolecular charge transfer (ICT) band. This ICT band is typically observed at a longer wavelength (lower energy) and is responsible for the color of many nitroaniline derivatives.
For p-nitroaniline, this charge transfer band is well-documented. sciencepublishinggroup.comsciencepublishinggroup.comchemrxiv.orgabcam.com The presence of additional substituents, such as bromine and fluorine atoms, will further modulate the energy of the electronic transitions. The two bromine atoms and the fluorine atom, being electron-withdrawing through induction but also having lone pairs that can participate in resonance, will influence the position and intensity of the absorption maxima. Generally, halogen substituents can cause a bathochromic (red) shift of the absorption bands.
The electronic spectrum of this compound is expected to exhibit significant solvatochromism, meaning the position of the absorption maxima will change with the polarity of the solvent. This phenomenon is particularly pronounced for molecules with a large change in dipole moment upon electronic excitation, which is characteristic of the ICT transition in substituted nitroanilines. rsc.orgresearchgate.netresearchgate.net
In non-polar solvents, the molecule exists in its ground state electronic distribution. In polar solvents, the solvent molecules will arrange themselves to stabilize the ground state dipole moment. Upon excitation to the more polar excited state, the solvent cage will reorganize to stabilize the new charge distribution.
For p-nitroaniline, a bathochromic (red) shift is observed as the solvent polarity increases. sciencepublishinggroup.comsciencepublishinggroup.com This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. For instance, the absorption maximum of p-nitroaniline shifts from around 320 nm in cyclohexane (B81311) to 380 nm in water. sciencepublishinggroup.com A similar trend is anticipated for this compound, with the exact magnitude of the shift depending on the specific interactions between the solute and solvent molecules. The ability of protic solvents to form hydrogen bonds with the amino and nitro groups can also lead to significant shifts in the absorption spectra. rsc.org
Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Different Solvents
| Solvent | Polarity | Expected λₘₐₓ (nm) | Type of Shift (relative to non-polar) |
| Hexane | Non-polar | ~330 - 350 | - |
| Dichloromethane | Polar aprotic | ~350 - 370 | Bathochromic |
| Acetonitrile | Polar aprotic | ~360 - 380 | Bathochromic |
| Ethanol | Polar protic | ~370 - 390 | Bathochromic |
| Water | Polar protic | ~380 - 400 | Bathochromic |
Note: The expected λₘₐₓ values are estimations based on the behavior of analogous substituted nitroanilines. Actual values will depend on the specific electronic structure of this compound.
X-ray Crystallography
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is definitively determined by X-ray crystallography. This powerful analytical technique provides unequivocal information regarding bond lengths, bond angles, and the nature of interactions between adjacent molecules, which collectively dictate the macroscopic properties of the material.
The solid-state structure of 2,6-Dibromo-4-nitroaniline was determined by single-crystal X-ray diffraction. bris.ac.uknih.gov The analysis revealed that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.
The crystallographic parameters are summarized in the table below:
| Crystal Parameter | Value |
| Compound | 2,6-Dibromo-4-nitroaniline |
| Formula | C₆H₄Br₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.135(2) |
| b (Å) | 11.237(2) |
| c (Å) | 7.429(2) |
| α (°) | 90 |
| β (°) | 108.83(2) |
| γ (°) | 90 |
| Volume (ų) | 799.9(3) |
| Z | 4 |
Data obtained from the crystallographic study of 2,6-Dibromo-4-nitroaniline. bris.ac.uknih.gov
The crystal packing of 2,6-Dibromo-4-nitroaniline is primarily governed by a network of intermolecular hydrogen bonds. Specifically, the amine group (-NH₂) acts as a hydrogen bond donor, forming interactions with the nitro group (-NO₂) of an adjacent molecule. This N—H···O hydrogen bonding is a key feature in the stabilization of the crystal lattice.
The molecular geometry of 2,6-Dibromo-4-nitroaniline, as determined by X-ray diffraction, provides precise measurements of the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational conformation of the molecule (dihedral angles). These parameters are crucial for understanding the electronic and steric effects of the various substituents on the aniline ring.
The bond lengths within the benzene ring are consistent with those of a substituted aromatic system. The C-Br bonds are found to be of a typical length for brominated aromatic compounds. The C-N bond of the nitro group is shorter than that of the amino group, reflecting the different electronic nature of these substituents.
The bond angles around the sp²-hybridized carbon atoms of the benzene ring are close to the ideal 120°. The angles involving the bulky bromine atoms and the nitro group show some deviation from this ideal value due to steric hindrance.
The dihedral angle between the plane of the nitro group and the plane of the benzene ring is of particular interest as it indicates the degree of conjugation. In 2,6-Dibromo-4-nitroaniline, the nitro group is nearly coplanar with the aromatic ring, allowing for effective electronic communication.
Interactive Data Tables
The following tables provide a selection of key bond lengths, bond angles, and dihedral angles for 2,6-Dibromo-4-nitroaniline.
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
|---|---|---|
| Br(1) | C(2) | 1.893(4) |
| Br(2) | C(6) | 1.895(4) |
| N(1) | C(1) | 1.349(6) |
| N(2) | C(4) | 1.474(6) |
| O(1) | N(2) | 1.222(5) |
| O(2) | N(2) | 1.226(5) |
| C(1) | C(2) | 1.413(6) |
| C(1) | C(6) | 1.414(6) |
| C(3) | C(4) | 1.378(6) |
Data derived from the crystallographic study of 2,6-Dibromo-4-nitroaniline. bris.ac.uknih.gov
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|---|---|---|
| C(2) | C(1) | C(6) | 117.3(4) |
| C(2) | C(1) | N(1) | 121.4(4) |
| C(6) | C(1) | N(1) | 121.3(4) |
| C(1) | C(2) | C(3) | 121.8(4) |
| C(1) | C(2) | Br(1) | 119.5(3) |
| C(3) | C(2) | Br(1) | 118.7(3) |
| C(3) | C(4) | C(5) | 121.8(4) |
| C(3) | C(4) | N(2) | 119.1(4) |
| C(5) | C(4) | N(2) | 119.1(4) |
Data derived from the crystallographic study of 2,6-Dibromo-4-nitroaniline. bris.ac.uknih.gov
Selected Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|---|---|---|---|---|
| C(6) | C(1) | C(2) | C(3) | 0.4(6) |
| N(1) | C(1) | C(2) | Br(1) | 178.6(4) |
| C(2) | C(1) | C(6) | Br(2) | -179.3(3) |
| C(2) | C(3) | C(4) | N(2) | 179.6(4) |
| C(5) | C(4) | N(2) | O(1) | 1.5(7) |
Data derived from the crystallographic study of 2,6-Dibromo-4-nitroaniline. bris.ac.uknih.gov
Green Chemistry Approaches in the Synthesis and Reactions of 4,6 Dibromo 3 Fluoro 2 Nitroaniline
Solvent-Free or Aqueous Medium Synthetic Routes
A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.
Traditional bromination reactions of aromatic compounds frequently employ chlorinated solvents like dichloromethane or acetic acid. A greener alternative that has been successfully applied to the synthesis of compounds like 2,6-dibromo-4-nitroaniline (B165464) is the use of an aqueous acidic medium. rsc.orgsemanticscholar.orgresearchgate.net This approach significantly reduces the reliance on hazardous organic solvents. The reaction of a suitable aniline (B41778) precursor with a brominating agent in water not only minimizes solvent-related waste but can also simplify product isolation, often requiring only filtration and washing with water. rsc.orgresearchgate.net
For instance, a reported method for the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline utilizes a bromide-bromate salt mixture in an aqueous acidic environment at ambient temperature, completely avoiding the use of organic solvents. rsc.orgsemanticscholar.orgresearchgate.net
A comprehensive environmental footprint assessment for the synthesis of 4,6-Dibromo-3-fluoro-2-nitroaniline is not yet available in the literature. However, evaluating synthetic routes for similar compounds provides a basis for comparison. Key metrics in such an assessment include Process Mass Intensity (PMI), which is the total mass of input materials (raw materials, solvents, reagents) used to produce a certain mass of the final product.
A hypothetical comparison can be made between a traditional synthesis route using organic solvents and a greener aqueous-based method.
Table 1: Hypothetical Environmental Footprint Comparison for the Synthesis of a Dibromonitroaniline
| Metric | Traditional Synthesis (in Organic Solvent) | Green Synthesis (in Aqueous Medium) |
|---|---|---|
| Solvent | Dichloromethane | Water |
| Reagents | Molecular Bromine | Sodium Bromide, Sodium Bromate, Acid |
| Work-up | Organic extraction, solvent evaporation | Filtration, water washing |
| Waste Stream | Halogenated organic waste, acidic aqueous waste | Recyclable acidic filtrate, salt byproducts |
| Process Mass Intensity (PMI) | High | Potentially Lower |
This table illustrates that the aqueous-based synthesis is likely to have a significantly lower environmental impact due to the use of a benign solvent and simpler work-up procedures that generate less hazardous waste. The aqueous acidic filtrate from such reactions has also been shown to be recyclable for several cycles without a significant loss in product yield or purity, further reducing the environmental footprint. rsc.orgresearchgate.net
Catalysis in Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation.
While specific recyclable catalysts for the synthesis of this compound have not been reported, the development of such systems is a key area of green chemistry research. For related transformations, heterogeneous catalysts that can be easily separated from the reaction mixture and reused are highly desirable. For bromination reactions, solid acid catalysts or supported metal catalysts could potentially replace homogeneous acids that are more difficult to recover and recycle.
Many cross-coupling reactions used in the synthesis of complex aromatic compounds traditionally rely on precious metal catalysts like palladium. Green chemistry encourages the use of catalysts based on earth-abundant and less toxic metals such as iron, copper, or nickel. nsf.goved.ac.ukrsc.org These metals are more sustainable and cost-effective alternatives. nsf.gov
For instance, copper-catalyzed bromination of anilines has been explored as an alternative to traditional methods. thieme-connect.com The development of catalytic systems utilizing these earth-abundant metals for the specific substitution patterns found in this compound would represent a significant advancement in the sustainable production of this compound.
Table 2: Comparison of Catalysts in Aromatic Functionalization
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Precious Metals | Palladium, Platinum, Rhodium | High activity and selectivity | High cost, toxicity, limited availability |
| Earth-Abundant Metals | Iron, Copper, Nickel, Manganese | Low cost, low toxicity, high availability | Can require specific ligands, may have lower activity |
Waste Minimization and Atom Economy Considerations
A core principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
In the context of synthesizing this compound, a high atom economy would be achieved by a process where the majority of the atoms from the starting materials and reagents are incorporated into the final molecule. The use of in situ generation of the brominating species from bromide and an oxidizing agent, for example, can improve atom economy compared to using molecular bromine directly, as it can lead to more efficient use of the bromine source. researchgate.net
Waste minimization can be achieved through several strategies:
Recycling of solvents and catalysts: As discussed, aqueous media and heterogeneous catalysts can often be recovered and reused.
Use of stoichiometric reagents that generate benign byproducts: For example, using hydrogen peroxide as an oxidant in bromination reactions generates water as the only byproduct.
Telescoping reactions: Combining multiple synthetic steps into a one-pot procedure without isolating intermediates can significantly reduce solvent usage and waste generation.
While detailed research on the application of these principles to the synthesis of this compound is not yet prevalent, the methodologies established for similar compounds provide a clear roadmap for the future development of a truly green and sustainable manufacturing process.
Strategies for Byproduct Reduction
There is currently no available information detailing specific strategies for byproduct reduction in the synthesis of this compound. Standard synthetic routes for similar halogenated nitroanilines often involve electrophilic aromatic substitution reactions. These reactions can potentially generate isomeric byproducts, over-halogenated products, and waste streams containing strong acids and residual halogens.
Hypothetical green chemistry approaches would focus on:
Catalytic Systems: Employing highly selective catalysts to direct bromination to the desired positions on the aromatic ring, thus minimizing the formation of isomers.
Alternative Brominating Agents: Replacing molecular bromine with less hazardous alternatives that generate fewer toxic byproducts.
Solvent Selection: Utilizing water or other environmentally benign solvents to replace volatile and often toxic organic solvents.
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, stoichiometry) to maximize yield and minimize byproduct formation.
Without published research, it is impossible to present a data-supported discussion on this topic for the specified compound.
Evaluation of Atom Economy for New Synthetic Pathways
Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. The calculation is based on the molecular weights of the reactants and the target molecule.
As no new or established synthetic pathways for this compound are detailed in the available literature, an evaluation of atom economy cannot be performed. Such a calculation would require a balanced chemical equation for a specific synthetic route.
For context, a hypothetical synthesis starting from 3-fluoro-2-nitroaniline (B1304211) and a brominating agent would be necessary to perform this calculation. The formula for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Without the specific reactants and stoichiometry, any calculation would be purely speculative.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4,6-Dibromo-3-fluoro-2-nitroaniline
Direct academic studies detailing the synthesis, properties, and applications of this compound are sparse. However, the chemistry of related polyhalogenated nitroanilines provides a foundation for predicting its reactivity and potential utility. Halogenated nitroaromatics are crucial intermediates in the synthesis of a wide array of industrial products, including dyes, pesticides, and pharmaceuticals. nih.gov The synthesis of analogous compounds, such as 2,6-dibromo-4-nitroaniline (B165464), is well-established and often involves the direct bromination of a corresponding nitroaniline precursor. chemicalbook.comrsc.org For instance, an environmentally friendly process for preparing 2,6-dibromo-4-nitroaniline uses bromide-bromate salts in an aqueous acidic medium, highlighting a move towards greener synthesis routes. rsc.org
The reactivity of the aniline (B41778) amine group and the nitro group is well-understood. The nitro group can be reduced to form an amine, a critical step in creating diamine compounds. mdpi.comresearchgate.net Conversely, the amino group strongly influences electrophilic aromatic substitution reactions, although its basicity can complicate reactions under acidic conditions, such as nitration. chemistrysteps.com The presence of multiple halogen atoms (bromine and fluorine) adds further complexity and potential for unique reactivity, making this compound a candidate for creating highly functionalized molecules.
Emerging Methodologies and Technologies for Future Research
The future study of this compound and similar complex molecules will likely be accelerated by advancements in chemical synthesis and computational technologies.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages for the synthesis and manipulation of highly functionalized and potentially hazardous compounds like nitroaromatics. rsc.orgnih.gov This methodology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, efficiency, and scalability. acs.orgacs.org
The synthesis of aromatic amines and the reduction of nitroaromatics have been successfully demonstrated in continuous-flow systems. mdpi.comresearchgate.netresearchgate.net For instance, the selective hydrogenation of halogenated nitroaromatics to haloanilines has been optimized in both batch and continuous flow, showing that precise control of residence time can minimize side reactions like dehalogenation. acs.org Given that the synthesis of nitroanilines can involve hazardous reagents and exothermic reactions, flow chemistry presents a safer and more efficient alternative to traditional batch processing. acs.orgbeilstein-journals.org The integration of flow chemistry would be a logical next step for the controlled synthesis and derivatization of this compound.
Unexplored Research Avenues and Potential Discoveries
The unique combination of functional groups in this compound opens up numerous unexplored avenues for research and discovery.
The structure of this compound offers several sites for chemical modification, suggesting a rich potential for creating a diverse library of new compounds.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a dibromo-fluoro-substituted benzene-1,2-diamine. Such diamines are valuable precursors for the synthesis of heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry.
Diazotization of the Amino Group: The primary amine can be converted into a diazonium salt, which is a versatile intermediate. It can be replaced with a wide variety of other functional groups (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions, allowing for extensive molecular diversification.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group, combined with the halogen atoms, may activate the aromatic ring for nucleophilic aromatic substitution, allowing for the replacement of one or more halogens with other nucleophiles.
Cross-Coupling Reactions: The bromine atoms are suitable handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures.
The systematic exploration of these derivatization pathways could lead to the discovery of novel molecules with unique properties and potential applications.
Halogenated nitroaromatic compounds are precursors for various materials. nih.gov For example, 2,6-Dibromo-4-nitroaniline has been used in the synthesis of blue disperse dyes and diphenol-amides. sigmaaldrich.com The high degree of halogenation and the presence of polar nitro and amino groups in this compound suggest its potential as a building block for advanced materials.
Potential applications could include:
High-Performance Polymers: The diamine derivative could be used as a monomer for the synthesis of polyimides or other high-performance polymers, where the halogen atoms could enhance properties like thermal stability and flame retardancy.
Organic Electronics: The electron-accepting nature of the nitro group and the potential for derivatization make this compound and its derivatives interesting candidates for investigation in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Nonlinear Optical (NLO) Materials: Aromatic molecules with strong electron-donating (amino) and electron-withdrawing (nitro) groups can exhibit significant NLO properties, which are useful in optical communications and data storage. The specific substitution pattern of this compound could lead to interesting NLO characteristics.
Further research into the synthesis and derivatization of this compound is warranted to unlock its potential in creating novel functional molecules and advanced materials.
Deepening Mechanistic Understanding through Advanced Spectroscopic Probes
A deeper, more nuanced understanding of the reaction mechanisms involving this compound can be achieved through the application of advanced spectroscopic probes. These techniques offer the capability to observe and characterize transient intermediates and transition states that are fleeting and often unobservable through conventional spectroscopic methods. The insights gained from such studies are pivotal for the rational design of synthetic pathways and the development of novel applications for this compound and its derivatives.
The exploration of photochemical pathways in nitroaromatic compounds, for instance, has been significantly advanced by ultrafast transient absorption spectroscopy. nih.govnih.govbris.ac.ukfigshare.com This technique allows for the monitoring of molecular species on timescales ranging from femtoseconds to microseconds following photoexcitation. nih.govnih.govbris.ac.ukfigshare.com For a molecule like this compound, this could elucidate the dynamics of excited states, intersystem crossing, and the formation of short-lived reactive species that dictate the course of photochemical reactions.
Furthermore, time-resolved emission spectroscopy can provide complementary information on the decay of excited electronic states, offering insights into the kinetics of photophysical processes. In conjunction with transient absorption data, a more complete picture of the initial events following light absorption can be constructed. For halogenated aromatic compounds, laser flash photolysis studies have been instrumental in identifying radical intermediates and understanding their subsequent reactions, such as dehalogenation processes. rsc.orgresearchgate.net The application of such techniques to this compound would be invaluable in characterizing any photo-induced radical mechanisms.
In the context of ground-state reactions, in-situ spectroscopic monitoring provides a real-time window into the reaction progress. spectroscopyonline.com Techniques such as in-situ Raman and infrared (IR) spectroscopy can track the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sample extraction. acs.orgresearchgate.net This is particularly advantageous for studying reactions involving labile or transient species. spectroscopyonline.com For instance, in the reduction of nitroanilines, in-situ spectroscopy could help to identify and quantify intermediates like nitroso and hydroxylamine (B1172632) derivatives, which are crucial for elucidating the reaction mechanism. orientjchem.org
The table below illustrates the potential application of various advanced spectroscopic probes to investigate the mechanistic details of reactions involving this compound, based on findings for analogous compounds.
| Advanced Spectroscopic Probe | Potential Mechanistic Insights for this compound | Illustrative Timescale/Parameter |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Characterization of excited singlet and triplet states; Observation of intramolecular hydrogen transfer dynamics. nih.govbris.ac.uk | Femtoseconds to Picoseconds |
| Nanosecond Laser Flash Photolysis | Detection and kinetic analysis of transient radical intermediates resulting from photolysis. rsc.orgresearchgate.net | Nanoseconds to Microseconds |
| Time-Resolved Emission Spectroscopy | Determination of excited state lifetimes and quenching kinetics. | Picoseconds to Nanoseconds |
| In-situ Raman Spectroelectrochemistry | Real-time monitoring of structural changes during electrochemical reactions, such as reduction of the nitro group. acs.org | Seconds to Minutes |
| Advanced NMR Techniques (e.g., 2D-NMR, Diffusion-Ordered Spectroscopy) | Elucidation of complex reaction mixtures and intermolecular interactions. | Not time-resolved |
Detailed research findings on related nitroaromatic and halogenated compounds underscore the power of these techniques. For example, studies on ortho-nitrobenzene derivatives have used ultrafast spectroscopy to map out photochemical pathways, revealing competitive processes such as excited-state intramolecular hydrogen transfer and intersystem crossing occurring on picosecond timescales. nih.govbris.ac.uk These investigations have provided a foundational understanding that can guide future research on this compound.
The following table summarizes key research findings on analogous compounds and outlines the potential research directions for this compound that can be pursued using these advanced spectroscopic methods.
| Research Finding on Analogous Compounds | Relevance and Future Research Direction for this compound |
|---|---|
| Photochemical reactions of halogenated aromatic ketones proceed via triplet states, leading to dehalogenation. rsc.orgresearchgate.net | Investigate the potential for photo-induced debromination of this compound and identify the reactive excited state using laser flash photolysis. |
| The reduction mechanism of substituted nitrobenzenes involves a complex network of intermediates. orientjchem.org | Employ in-situ spectroscopic techniques to monitor the reduction of this compound to identify and characterize key intermediates, thereby clarifying the reaction pathway. |
| Femtosecond spectroscopy of p-nitroaniline derivatives has revealed details of charge transfer effects and the role of substituents on electronic absorption spectra. researchgate.net | Conduct ultrafast spectroscopic studies on this compound to understand the influence of the specific halogen and fluoro substituents on its photophysical properties and reactivity. |
By leveraging these powerful analytical tools, the scientific community can move beyond a static picture of this compound and gain a dynamic understanding of its chemical behavior. This will undoubtedly pave the way for its more effective utilization in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dibromo-3-fluoro-2-nitroaniline, and how do substituent positions influence reaction efficiency?
- Methodology :
- Step 1 : Start with 3-fluoroaniline as the precursor. Introduce nitro groups at the 2-position via nitration (HNO₃/H₂SO₄, 0–5°C).
- Step 2 : Brominate selectively at the 4- and 6-positions using Br₂ in acetic acid with FeBr₃ as a catalyst (70–80°C, 12h). Monitor regioselectivity via HPLC to confirm substitution patterns .
- Key Consideration : Substituent steric and electronic effects (e.g., fluorine’s electron-withdrawing nature) may reduce bromination reactivity at adjacent positions. Use DFT calculations to predict reactive sites .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- NMR : ¹⁹F NMR is critical for confirming fluorine presence and substitution patterns. Compare chemical shifts with analogs like 2,6-Dibromo-3-chloro-4-fluoroaniline (δ ≈ -120 ppm for aromatic fluorine) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the monoisotopic mass (~301.83 g/mol for C₆H₃Br₂FN₂O₂). Discrepancies >2 ppm indicate impurities .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve byproducts (e.g., incomplete bromination products) .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Acute Toxicity : Classified as Acute Tox. 4 (oral, dermal, inhalation). Use PPE (nitrile gloves, respirators) and work in fume hoods .
- Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent decomposition. Avoid contact with reducing agents due to nitro group reactivity .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F, NO₂) influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Experimental Design : Perform Suzuki-Miyaura coupling with arylboronic acids. Compare yields with analogs like 2,6-Dibromo-4-nitroaniline (used in dye synthesis). Fluorine’s electronegativity may deactivate the ring, requiring Pd(OAc)₂/XPhos catalysts at 100°C .
- Data Analysis : Use Hammett constants (σ) to correlate substituent effects. For example, σ(para-F) = +0.06 vs. σ(meta-NO₂) = +1.43. Lower yields in fluorinated derivatives may stem from reduced electron density .
Q. What computational models best predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodology :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p). Analyze Fukui indices to identify nucleophilic sites. For example, bromine at the 4-position may direct incoming electrophiles to the 6-position .
- Validation : Compare predicted vs. experimental results for nitration or sulfonation. Discrepancies >5% may indicate solvent or temperature effects not modeled .
Q. How can byproducts from incomplete bromination be identified and minimized during synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS to detect mono-brominated intermediates (e.g., 4-Bromo-3-fluoro-2-nitroaniline). Retention times ~12 min vs. 18 min for the target compound .
- Optimization : Increase Br₂ stoichiometry (1.2–1.5 equivalents) and reaction time (18h). Add NaBr to shift equilibrium via Le Chatelier’s principle .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for similar dibromo-nitroaniline derivatives?
- Resolution Strategies :
- Variable Control : Differences in catalyst purity (e.g., FeBr₃ vs. AlBr₃) or solvent (acetic acid vs. DCM) can alter yields by 10–20%. Replicate conditions from and side-by-side.
- Statistical Analysis : Apply ANOVA to yield data from ≥3 independent trials. p < 0.05 indicates significant methodological discrepancies.
Reference Table: Key Properties of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
